L-亮氨酸甲酯

概述

描述

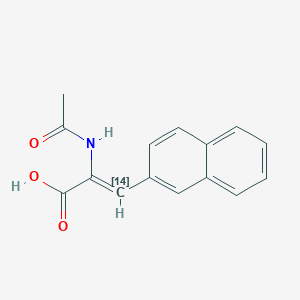

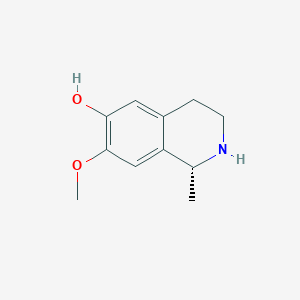

Methyl L-leucinate is the methyl ester of L-leucine. It is an alpha-amino acid ester, a methyl ester and a L-leucine derivative.

科学研究应用

医药:神经系统疾病治疗

L-亮氨酸甲酯已被研究用于其治疗神经系统疾病的潜力。 亮氨酸的乙酰化,产生诸如N-乙酰-L-亮氨酸之类的化合物,已显示出治疗眩晕的希望,并且正在开发用于治疗罕见和常见的神经系统疾病 。这表明L-亮氨酸甲酯的衍生物可能在医疗治疗中发挥重要作用。

生物技术:基因工程

在生物技术中,L-亮氨酸甲酯的衍生物,特别是那些涉及甲基转移酶的衍生物,对于基因工程应用至关重要。 这些酶可以甲基化质粒DNA,增强其在细菌细胞中的稳定性,这对新分离微生物的转化过程至关重要 。

农业:植物生长和保护

虽然农业中对L-亮氨酸甲酯的直接引用有限,但相关化合物用于诱导植物免疫和抵抗病原体。 农业中化学信号的研究,包括甲酯的使用,对于开发可持续的农业实践至关重要 。

环境科学:污染修复

L-亮氨酸甲酯及其相关化合物是环境科学,特别是污染修复领域正在进行的研究的一部分。 金属纳米粒子可以通过诸如L-亮氨酸甲酯之类的化合物稳定,用于去除有毒重金属和降解有机污染物 。

材料科学:肽合成

在材料科学中,L-亮氨酸甲酯用于肽合成。 它的特性使其适合溶液相肽合成,这是开发具有特定生物功能的新材料的关键过程 。

食品工业:蛋白质修饰

蛋白质的酶促修饰,L-亮氨酸甲酯可能被用在此处,在食品工业中很常见。 这些修饰可以改善食品产品的特性,例如质地和风味 。使用相关的酶,例如转谷氨酰胺酶,可以作用于L-亮氨酸甲酯之类的化合物,突出了该化合物在食品加工中的潜力。

作用机制

Target of Action

Methyl L-leucinate primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is responsible for the cellular uptake of leucine and its derivatives, including Methyl L-leucinate .

Mode of Action

Methyl L-leucinate interacts with LAT1, facilitating its uptake into cells . Once inside the cell, it can activate various cellular processes. For instance, acetylation of leucine switches its uptake into cells from LAT1 to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Biochemical Pathways

The activation of mTORC1 by leucine and its derivatives, including Methyl L-leucinate, is a consequence of two successive events: the cellular uptake by LAT1 and the activation of mTORC1 following the transport . This process affects the mechanistic target of rapamycin (mTOR) signaling pathway, which regulates cell cycle, growth, metabolism, and survival .

Pharmacokinetics

The pharmacokinetics of Methyl L-leucinate are influenced by its interaction with LAT1. The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine .

Result of Action

The result of Methyl L-leucinate’s action is the activation of mTORC1-mediated signaling, which can regulate cell growth and metabolism . This can have profound effects on cellular processes and overall organism health.

Action Environment

The action, efficacy, and stability of Methyl L-leucinate can be influenced by various environmental factors. For instance, the presence of other molecules that interact with LAT1 can affect the uptake of Methyl L-leucinate . Additionally, the cellular environment, including the pH and presence of other ions, can also impact the action of Methyl L-leucinate .

生化分析

Biochemical Properties

Methyl L-leucinate interacts with various enzymes, proteins, and other biomolecules. The structural requirement for the recognition by the L-type amino acid transporter 1 (LAT1), responsible for leucine uptake in cells, includes having a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain .

Cellular Effects

Methyl L-leucinate influences cell function by interacting with the mTORC1 pathway . The activation of mTORC1 by leucine and its derivatives, including Methyl L-leucinate, is a consequence of two successive events: the cellular uptake by LAT1 and the activation of mTORC1 following the transport .

Molecular Mechanism

The molecular mechanism of Methyl L-leucinate involves its interactions with biomolecules and changes in gene expression. It is recognized by LAT1 and subsequently activates mTORC1 . The requirement for mTORC1 activation is more rigorous, requiring a fixed distance between the carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at the α-carbon .

Metabolic Pathways

Methyl L-leucinate is involved in the metabolic pathways of leucine

Transport and Distribution

属性

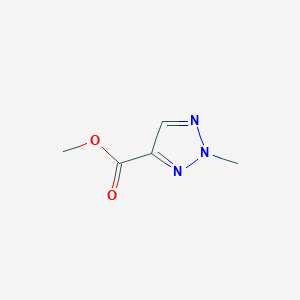

IUPAC Name |

methyl (2S)-2-amino-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDXUKJJGUSGLS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883883 | |

| Record name | L-Leucine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2666-93-5 | |

| Record name | (+)-L-Leucine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2666-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002666935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Leucine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-leucinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL L-LEUCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3M3TO108Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Methyl L-leucinate utilized in the synthesis of complex molecules?

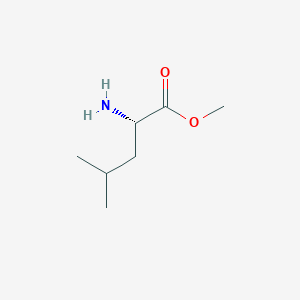

A: Methyl L-leucinate serves as a valuable starting material for synthesizing conformationally constrained peptidomimetics containing 2-oxopiperazines []. The process involves a multi-step reaction pathway where Methyl L-leucinate is transformed into an N-(hydroxyalkyl)-2-oxopiperazine intermediate. This intermediate then undergoes diastereoselective alkylation, oxidation, esterification, deprotection, and acylation to yield the desired tripeptide analogues with a 2-oxopiperazine core [].

Q2: What is the significance of studying the solubility of Methyl L-leucinate hydrochloride?

A: Understanding the solubility behavior of Methyl L-leucinate hydrochloride in various solvents is crucial for optimizing its use in chemical processes and drug development. This knowledge aids in selecting suitable solvents for reactions, crystallization, and formulation development []. While the abstract doesn't provide specific results, it indicates that the solubility of Methyl L-leucinate hydrochloride was measured in 12 different pure solvents, suggesting a systematic study of its solubility profile [].

Q3: Can you explain the significance of using Methyl L-leucinate in the context of peptidomimetics?

A: Peptidomimetics are molecules that mimic the biological activity of peptides but often possess improved pharmacological properties like enhanced stability and resistance to enzymatic degradation. The research highlights the use of Methyl L-leucinate in synthesizing peptidomimetics containing 2-oxopiperazines []. The 2-oxopiperazine ring serves as a rigid scaffold that restricts the conformation of the peptidomimetic, potentially leading to increased selectivity and potency for specific biological targets [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)

![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)

![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)